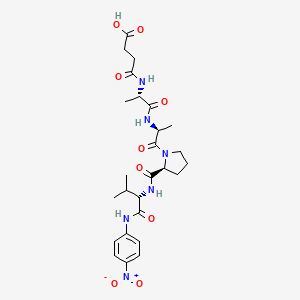

Suc-ala-ala-pro-val-pna

Descripción

Contextualization within the Landscape of Synthetic Peptide Substrates for Enzymology

The use of synthetic peptides as substrates is a cornerstone of modern enzyme research, providing essential tools for investigating the activity and specificity of enzymes, particularly proteases and kinases. thermofisher.comscbt.com These engineered molecules are designed to mimic the natural cleavage sites or modification targets of enzymes, allowing for precise and reproducible measurements in controlled in vitro settings. scbt.com The development of synthetic substrates has moved research beyond simple protein digests, enabling detailed studies of enzyme-substrate interactions, the mapping of enzyme binding sites, and the elucidation of complex cellular signaling pathways. thermofisher.comscbt.com

Synthetic substrates are broadly categorized based on their detection method, including chromogenic, fluorogenic, and luminogenic systems. biocompare.combiosynth.com Chromogenic substrates, like Suc-Ala-Ala-Pro-Val-pNA, are widely used due to their simplicity and cost-effectiveness, generally requiring only a standard UV-Vis spectrophotometer for analysis. biocompare.com Fluorogenic substrates offer higher sensitivity, making them suitable for detecting very low concentrations of enzyme products. biocompare.combiosynth.com

The power of synthetic peptides lies in their versatility. They are fundamental to:

Enzyme Activity Assays: Quantifying the catalytic rate of enzymes in various biological samples. ontosight.ai

Drug Discovery: High-throughput screening for potential enzyme inhibitors or activators. chemimpex.comscbt.com

Diagnostic Applications: Developing tests based on altered enzyme activity associated with specific diseases. ontosight.ai

By providing a defined and consistent target, synthetic peptides like this compound allow researchers to isolate and study the function of a single enzyme within a complex biological milieu, advancing our understanding of everything from cellular metabolism to the pathogenesis of disease. scbt.com

Historical Development and Evolution of Chromogenic p-nitroanilide Substrates

The application of synthetic chromogenic substrates in enzymology, particularly in the field of hemostasis, began in the early 1970s. slideshare.net Before this, enzyme activity was often measured using natural substrates like proteins or esters, which could be cumbersome and lack specificity. The innovation was to couple a short, specific peptide sequence to a chromophore—a molecule that changes color upon release.

The p-nitroaniline (pNA) moiety became the chromophore of choice for many of these new substrates. One of the first widely used chromogenic substrates for serine proteases was Benzoyl-DL-arginine-p-nitroanilide (BAPNA). slideshare.netsigmaaldrich.com While revolutionary, early substrates like BAPNA often suffered from poor selectivity, reacting with multiple proteases. slideshare.net

This limitation drove the next phase of development: the synthesis of hundreds of different peptidyl-pNA substrates to find sequences with greater specificity and reactivity for particular enzymes. slideshare.net This research led to the creation of a vast library of substrates tailored for various proteases, such as thrombin, trypsin, and elastase. biocompare.comslideshare.net The principle was straightforward: enzymatic hydrolysis of the amide bond linking the peptide to the pNA group liberates the chromophore, which can be easily quantified. slideshare.netnih.gov

The development of substrates like this compound represents the maturation of this technology. Its tetrapeptide sequence was specifically designed to be recognized and cleaved by human leukocyte elastase, offering high sensitivity and specificity, making it a superior tool compared to earlier, less selective substrates. sigmaaldrich.commerckmillipore.com Today, pNA-based substrates remain a staple in research and diagnostics for their reliability and ease of use. clinicaltrialsarena.com

Structural Basis for Chromogenic Properties in this compound

The effectiveness of this compound as a chromogenic substrate is rooted in its specific molecular structure, which combines a protease-targeting peptide with a reporter group. This design allows for the direct and continuous monitoring of enzymatic activity.

Elucidation of the Role of the p-nitroaniline Chromophore

The key to the chromogenic nature of this compound is the p-nitroaniline (pNA) moiety. A chromophore is a part of a molecule responsible for its color. In its initial state, the pNA group is covalently linked to the C-terminal valine of the peptide via an amide bond. chemimpex.com When bound in this peptide structure, the spectroscopic properties of pNA are altered, and it does not significantly absorb light in the visible spectrum, rendering the substrate solution essentially colorless. clinicaltrialsarena.com

Upon the action of a specific protease, such as human leukocyte elastase, the scissile amide bond between the valine and the pNA is hydrolyzed. echelon-inc.comsigmaaldrich.com This cleavage event releases free p-nitroaniline into the solution. caymanchem.com Unbound p-nitroaniline is a yellow chromophore that strongly absorbs light at a specific wavelength, typically measured between 405 nm and 410 nm. echelon-inc.comontosight.aisigmaaldrich.com

The rate of the increase in absorbance at this wavelength is directly proportional to the rate of pNA release, which in turn is directly proportional to the activity of the enzyme. ontosight.ai This linear relationship allows for precise kinetic measurements and quantification of enzyme activity. The high molar extinction coefficient of p-nitroaniline (ε = 8,800 M⁻¹cm⁻¹) at 410 nm ensures the high sensitivity of assays using this substrate. clinicaltrialsarena.comsigmaaldrich.com

Principles of Peptide Sequence Design for Targeted Protease Recognition

The specificity of a synthetic substrate is determined by its peptide sequence, which is designed to mimic the natural cleavage site of the target enzyme. acs.orgrsc.org Proteases exhibit a high degree of specificity, recognizing and cleaving particular amino acid sequences. rsc.orgnih.gov The design of substrates like this compound is a deliberate process aimed at maximizing recognition by the intended protease while minimizing cleavage by other, off-target enzymes. acs.org

The peptide sequence Ala-Ala-Pro-Val was specifically selected to be a highly sensitive and specific substrate for human leukocyte elastase (HLE). echelon-inc.comsigmaaldrich.com The amino acid at the cleavage site, known as the P1 residue, is particularly crucial for enzyme recognition. rsc.org For HLE, small, hydrophobic amino acids like valine and alanine (B10760859) are preferred at the P1 position.

The process of designing such a specific peptide involves:

Identifying Natural Substrates: Studying the sequences of proteins naturally cleaved by the target protease.

Library Screening: Synthesizing and testing libraries of peptides with variations around the natural cleavage site to identify the optimal recognition motif. nih.gov

Kinetic Analysis: Characterizing the kinetic parameters (Km and kcat) of the most promising sequences to determine their efficiency and affinity for the enzyme.

The sequence Ala-Ala-Pro-Val in this compound is not readily cleaved by other related proteases like chymotrypsin (B1334515) or cathepsin G, which prefer bulkier aromatic or basic residues at the P1 position. echelon-inc.comsigmaaldrich.com For instance, the substrate Suc-Ala-Ala-Pro-Phe-pNA, with a phenylalanine at P1, is a specific substrate for chymotrypsin and cathepsin G but is not hydrolyzed by HLE. sigmaaldrich.comsigmaaldrich.com This highlights how a single amino acid change can dictate enzyme specificity.

| Substrate | Peptide Sequence | Primary Target Enzyme(s) |

| Suc-Ala-Ala-Pro-Val -pNA | Ala-Ala-Pro-Val | Human Leukocyte Elastase echelon-inc.comsigmaaldrich.com |

| Suc-Ala-Ala-Pro-Phe -pNA | Ala-Ala-Pro-Phe | Chymotrypsin, Cathepsin G sigmaaldrich.comsigmaaldrich.com |

| Suc-Ala-Ala-Ala -pNA | Ala-Ala-Ala | Elastase caymanchem.com |

This targeted design ensures that the observed chromogenic signal is a reliable measure of the activity of the specific protease under investigation.

Structure

2D Structure

Propiedades

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O9/c1-14(2)22(25(38)29-17-7-9-18(10-8-17)32(40)41)30-24(37)19-6-5-13-31(19)26(39)16(4)28-23(36)15(3)27-20(33)11-12-21(34)35/h7-10,14-16,19,22H,5-6,11-13H2,1-4H3,(H,27,33)(H,28,36)(H,29,38)(H,30,37)(H,34,35)/t15-,16-,19-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDVVLNPNJZWEDW-ZLFOXAAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization of Suc Ala Ala Pro Val Pna

Methodologies for Solid-Phase Peptide Synthesis of Suc-Ala-Ala-Pro-Val-pNA

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized and efficient method for producing peptides like this compound. smolecule.comsmolecule.com In this approach, the peptide chain is assembled sequentially while the C-terminal end is covalently anchored to an insoluble polymer resin. The standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed.

A key challenge in the SPPS of this compound is the attachment of the C-terminal p-nitroaniline (pNA) moiety. A successful modern strategy involves derivatizing the resin prior to peptide assembly. For instance, a 2-chlorotrityl chloride resin can be reacted with 1,4-phenylenediamine. researchgate.net The peptide chain (Val-Pro-Ala-Ala) is then built on the free amino group of the resin-bound diamine using standard Fmoc-SPPS cycles. Each cycle consists of two main steps: the removal of the temporary Fmoc protecting group from the N-terminal amine (deprotection), typically with a piperidine (B6355638) solution, followed by the coupling of the next Fmoc-protected amino acid using activation reagents. bachem.com After the tetrapeptide is assembled, the N-terminal amine is acylated with succinic anhydride (B1165640) before the peptide is cleaved from the resin. The final step, performed in solution after cleavage, is the oxidation of the intermediate para-aminoanilide group to the nitro group using an oxidizing agent like Oxone®, which yields the final pNA substrate. researchgate.net

Table 1: General Steps in Fmoc-SPPS of this compound

| Step | Description | Reagents |

|---|---|---|

| 1. Resin Functionalization | Attachment of a pNA precursor to the solid support. | 2-chlorotrityl chloride resin, 1,4-phenylenediamine, DIPEA |

| 2. First Amino Acid Coupling | Coupling of the C-terminal amino acid (Fmoc-Val-OH) to the functionalized resin. | Fmoc-Val-OH, Coupling agents (e.g., HCTU, DIC/Oxyma) |

| 3. Chain Elongation | Sequential cycles of Fmoc deprotection and coupling of Fmoc-Pro-OH, Fmoc-Ala-OH, and Fmoc-Ala-OH. | Piperidine in DMF (deprotection); Fmoc-amino acids, coupling agents |

| 4. N-Terminal Succinylation | Acylation of the final N-terminal amine with a succinyl group. | Succinic anhydride, DIEA |

| 5. Cleavage | Liberation of the peptide from the resin support. | Trifluoroacetic acid (TFA) with scavengers (e.g., water, TIS) |

| 6. Oxidation & Purification | Conversion of the p-aminoanilide to p-nitroanilide and purification of the final product. | Oxone®, Reversed-Phase HPLC |

Approaches for Solution-Phase Peptide Synthesis of this compound

Solution-Phase Peptide Synthesis (LPPS), also known as liquid-phase synthesis, offers an alternative to SPPS. bachem.com While often more labor-intensive, LPPS allows for the isolation and purification of intermediate peptide fragments at each stage, which can result in a highly pure final product. bachem.com This method typically builds the peptide from the C-terminus to the N-terminus in a stepwise manner.

The synthesis begins with the C-terminal residue, Valine, already derivatized with p-nitroaniline (H-Val-pNA). The peptide chain is elongated by sequentially coupling the subsequent amino acids (Pro, Ala, Ala), which are protected at their N-terminus, commonly with a Boc (tert-butyloxycarbonyl) or Z (benzyloxycarbonyl) group. bachem.com Each coupling step requires an activating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate amide bond formation and minimize racemization. After each coupling, the N-terminal protecting group is removed to allow for the addition of the next amino acid. Once the tetrapeptide (Ala-Ala-Pro-Val-pNA) is assembled, the N-terminal succinyl group is introduced by reacting the free amine with succinic anhydride.

Table 2: Exemplary Scheme for Solution-Phase Synthesis

| Step | Reactant 1 | Reactant 2 | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Boc-Pro-OH | H-Val-pNA | DCC, HOBt | Boc-Pro-Val-pNA |

| 2 | Boc-Ala-OH | H-Pro-Val-pNA (from deprotection of step 1 product) | DCC, HOBt | Boc-Ala-Pro-Val-pNA |

| 3 | Boc-Ala-OH | H-Ala-Pro-Val-pNA (from deprotection of step 2 product) | DCC, HOBt | Boc-Ala-Ala-Pro-Val-pNA |

| 4 | Succinic Anhydride | H-Ala-Ala-Pro-Val-pNA (from deprotection of step 3 product) | DIEA | this compound |

N-Terminal Acylation: Attachment of Succinyl and Methoxysuccinyl Moieties

The N-terminal modification is crucial for substrate recognition by certain proteases and can influence properties like solubility.

Succinyl Moiety : The attachment of a succinyl group is a common acylation reaction. It is typically performed by treating the peptide, which has a free N-terminal amine, with succinic anhydride in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA). researchgate.net This reaction is highly efficient and introduces a terminal carboxylic acid group, which is ionized at physiological pH. This modification can be carried out either while the peptide is still on the solid-phase resin or after it has been cleaved into solution. researchgate.net

Methoxysuccinyl Moiety : A methoxysuccinyl group (MeOSuc) can be attached as an alternative to the succinyl group, yielding MeOthis compound. aksci.comsigmaaldrich.com This modification is known to enhance the solubility of the peptide substrate. The synthesis involves the acylation of the N-terminal amine of the Ala-Ala-Pro-Val-pNA peptide with a methoxysuccinic acid derivative, such as methoxysuccinic anhydride or an activated ester of methoxysuccinic acid. nih.gov The reaction conditions are analogous to those used for succinylation.

C-Terminal Derivatization with p-nitroaniline for Chromogenic Functionality

The C-terminal p-nitroanilide (pNA) is the chromogenic reporter group. Upon enzymatic cleavage of the amide bond between the valine and the pNA moiety, free p-nitroaniline is released, which has a distinct yellow color and can be quantified by measuring its absorbance, typically at 405 nm. researchgate.net

The synthesis of the peptide-pNA bond can be challenging due to the low nucleophilicity of the aromatic amine of p-nitroaniline, which is further deactivated by the electron-withdrawing nitro group. nih.gov Direct coupling methods often result in poor yields. nih.gov To overcome this, several strategies have been developed:

Phosphorus-based Coupling : Methods using reagents like phosphorus trichloride (B1173362) were developed to improve yields, but they have limitations regarding compatible protecting groups. nih.gov

Precursor-based Synthesis : A highly effective modern approach involves using a precursor molecule and converting it to pNA in a later step. As described in the SPPS section, one such method uses p-phenylenediamine (B122844) as a surrogate. The peptide is synthesized on this precursor, and the free amino group is oxidized to a nitro group at the end of the synthesis. researchgate.net This avoids the difficult coupling step with the deactivated pNA.

Solution-Phase Condensation : In solution-phase synthesis, the fully assembled and protected peptide acid (e.g., Suc-Ala-Ala-Pro-Val-OH) can be coupled to p-nitroaniline. This remains a difficult step requiring potent coupling agents and optimized conditions to achieve satisfactory yields.

Analytical Considerations for Purity and Homogeneity in Synthesized Batches

Ensuring the purity and correct identity of synthesized this compound is critical for its use in quantitative enzymatic assays. Several analytical techniques are employed for quality control. nih.gov

Purity and Impurity Profiling : The primary method for assessing peptide purity is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). almacgroup.com This technique separates the target peptide from impurities, such as deletion sequences (e.g., Suc-Ala-Pro-Val-pNA), truncated peptides, or products of incomplete deprotection. almacgroup.com Detection is typically performed using UV absorbance at a wavelength of 210-230 nm. almacgroup.com For quantitative enzyme studies, a purity of >95% is generally required. biocat.com

Identity Confirmation : The identity of the synthesized peptide is unequivocally confirmed by Mass Spectrometry (MS), often coupled directly to the liquid chromatography system (LC-MS). biosynth.com MS analysis provides the precise molecular weight of the compound, confirming that the correct amino acid sequence and modifications are present.

Quantitative Analysis : Net peptide content (NPC) is often determined to account for the presence of counterions (like trifluoroacetate (B77799) from HPLC purification) and water. Amino Acid Analysis (AAA) is a gold-standard method for this, as it verifies the amino acid composition and quantifies the amount of peptide in a sample by weight. biosynth.com

Table 3: Key Analytical Methods for Quality Control

| Analytical Method | Purpose | Information Obtained |

|---|---|---|

| RP-HPLC / UHPLC | Purity Assessment | Percentage purity; detection of peptide-related impurities. almacgroup.com |

| Mass Spectrometry (MS) | Identity Confirmation | Molecular weight verification of the final product. biosynth.com |

| Amino Acid Analysis (AAA) | Composition & Content | Confirms amino acid ratios; determines net peptide content. biosynth.com |

| Karl Fischer Titration | Water Content | Quantifies the amount of water in the lyophilized peptide powder. biosynth.com |

Enzymatic Hydrolysis Mechanisms of Suc Ala Ala Pro Val Pna

Elucidation of the Protease-Catalyzed Amide Bond Hydrolysis Mechanism

The enzymatic hydrolysis of the amide bond in Suc-Ala-Ala-Pro-Val-pNA is primarily carried out by proteases, particularly serine proteases like elastase. The fundamental mechanism involves covalent catalysis, a process in which the enzyme forms a transient covalent bond with the substrate, leading to the cleavage of the target amide bond. This reaction is facilitated by a set of key amino acid residues in the enzyme's active site, known as a catalytic triad (B1167595). wikipedia.orgresearchgate.net

The process begins with the binding of the substrate to the enzyme's active site. youtube.com The catalytic triad, typically comprising serine (Ser), histidine (His), and aspartate (Asp) residues, orchestrates the hydrolysis. researchgate.netnih.gov The reaction can be dissected into two main stages: acylation and deacylation.

Acylation: The histidine residue, acting as a general base, abstracts a proton from the serine's hydroxyl group. This is stabilized by the negatively charged aspartate residue, which orients the histidine and increases its basicity. wikipedia.orgnih.gov This process generates a highly reactive alkoxide ion on the serine side chain, which then performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond (Val-pNA) in the substrate. nih.gov This attack forms a transient tetrahedral intermediate, which is stabilized by a region of the active site called the oxyanion hole. wikipedia.org The intermediate then collapses, breaking the amide bond. The p-nitroaniline (pNA) portion of the substrate is protonated by the histidine (now acting as an acid) and is released. This leaves the rest of the substrate covalently attached to the serine residue, forming an acyl-enzyme intermediate.

Deacylation: A water molecule enters the active site and is activated by the histidine residue, which again acts as a base, abstracting a proton to form a hydroxide (B78521) ion. This hydroxide ion then performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. This intermediate is also stabilized by the oxyanion hole. The intermediate collapses, cleaving the covalent bond between the enzyme and the substrate. The N-succinyl-Ala-Ala-Pro-Val peptide is released, and the proton is transferred back to the serine residue, regenerating the enzyme to its original state, ready to catalyze another reaction. khanacademy.org

Identification of the Specific Scissile Peptide Bond within this compound (Valine-pNA Linkage)

The specific bond cleaved during the enzymatic hydrolysis of this compound is the amide bond linking the carboxyl group of the valine (Val) residue to the amino group of the p-nitroaniline (pNA) moiety. This linkage is referred to as the scissile bond.

The substrate is a synthetic chromogenic peptide designed specifically for this purpose. The p-nitroaniline group serves as a reporter group. When it is part of the peptide chain, it is colorless. However, upon cleavage and release as free p-nitroaniline, it exhibits a distinct yellow color, which can be measured. researchgate.netsigmaaldrich.com The structure of the substrate inherently positions the Val-pNA bond as the target for proteases with specificity for a valine residue at the P1 position, such as elastase. nih.govnovoprolabs.com

Spectrophotometric Quantification of Released p-nitroaniline as a Reaction Product

The rate of enzymatic hydrolysis of this compound is quantified by monitoring the release of the product, p-nitroaniline (pNA), using spectrophotometry. Free pNA in solution has a characteristic light absorbance maximum, allowing for its concentration to be measured over time.

Upon cleavage from the peptide substrate, the released p-nitroaniline imparts a yellow color to the solution. The intensity of this color is directly proportional to the concentration of pNA. The reaction progress is monitored by measuring the increase in absorbance at a specific wavelength, typically between 405 and 410 nm. researchgate.netsigmaaldrich.comsigmaaldrich.com

The concentration of the released pNA can be calculated using the Beer-Lambert law:

A = εcl

Where:

A is the measured absorbance.

ε (epsilon) is the molar extinction coefficient of p-nitroaniline at the specific wavelength and pH.

c is the concentration of p-nitroaniline.

l is the path length of the cuvette (usually 1 cm).

By measuring the rate of change in absorbance over time, the initial velocity of the enzymatic reaction can be determined. This data is crucial for calculating kinetic parameters of the enzyme, such as Km and kcat.

| Parameter | Value | Conditions |

|---|---|---|

| Absorbance Maximum (λmax) | 405 - 410 nm | Varies slightly with pH and buffer composition |

| Molar Extinction Coefficient (ε) | ~8,800 - 10,500 M-1cm-1 | Dependent on specific pH and buffer conditions sigmaaldrich.comsigmaaldrich.com |

Detailed Analysis of Enzyme Active Site Interactions with this compound

The interaction between the enzyme's active site and the this compound substrate is highly specific and crucial for catalysis. This interaction involves both the catalytic machinery and specific binding pockets that recognize the substrate's amino acid sequence. libretexts.orgmcmaster.ca

Role of Catalytic Triad Residues in Substrate Cleavage

The catalytic triad is the core functional unit for the hydrolysis of the peptide bond. wikipedia.org In serine proteases, this triad typically consists of Aspartate, Histidine, and Serine. researchgate.netnih.gov

Aspartate: This residue is typically buried and hydrogen-bonds to the histidine. Its primary role is to orient the histidine residue correctly and to stabilize the positive charge that develops on the histidine's imidazole (B134444) ring during the transition states. This electrostatic stabilization makes the histidine a more powerful base. wikipedia.orgnih.gov

Histidine: This residue functions as a general acid-base catalyst. In the first step (acylation), it accepts a proton from the serine's hydroxyl group, thereby activating the serine for nucleophilic attack. In the second step (deacylation), it donates this proton to the leaving group (pNA) and then activates a water molecule by accepting a proton from it. nih.gov

Serine: The serine residue is the primary nucleophile in the reaction. nih.gov Once its proton is abstracted by histidine, the resulting highly reactive alkoxide ion attacks the carbonyl carbon of the Val-pNA peptide bond, initiating the cleavage process through the formation of a covalent acyl-enzyme intermediate. wikipedia.org

This charge-relay network, as it is often called, efficiently lowers the activation energy of the hydrolysis reaction, dramatically increasing the reaction rate compared to the uncatalyzed reaction. khanacademy.org

Mapping of Enzyme Subsite Specificity (P1, P2, P3, P4 interactions with S1, S2, S3, S4 pockets)

The specificity of a protease for a particular substrate is determined by the interactions between the substrate's amino acid residues and the corresponding binding pockets (subsites) in the enzyme's active site. The nomenclature developed by Schechter and Berger is used to describe these interactions. expasy.orgpeakproteins.com The amino acid residues of the substrate are denoted as Pn...P3, P2, P1, where the scissile bond is between P1 and P1'. The corresponding binding pockets on the enzyme are denoted Sn...S3, S2, S1. nih.govnih.gov

For the substrate this compound, the mapping is as follows:

| Substrate Position | Amino Acid Residue | Enzyme Binding Pocket | Interaction Details |

|---|---|---|---|

| P4 | Alanine (B10760859) (Ala) | S4 | The S4 pocket accommodates the small methyl side chain of alanine. |

| P3 | Alanine (Ala) | S3 | The S3 pocket also interacts with a small alanine residue. |

| P2 | Proline (Pro) | S2 | The rigid cyclic structure of proline can introduce specific conformational constraints, and interaction with the S2 pocket is important for proper substrate positioning. |

| P1 | Valine (Val) | S1 | This is the primary specificity pocket. For elastase-like enzymes, the S1 pocket is typically a hydrophobic cleft that preferentially binds small, non-polar amino acids like valine or alanine. nih.gov The shape and depth of the S1 pocket are major determinants of the enzyme's substrate specificity. |

The N-terminal succinyl group also contributes to binding, likely interacting with surface residues of the enzyme. The precise fit of the P1-P4 residues into the S1-S4 pockets ensures the optimal orientation of the scissile Val-pNA bond relative to the catalytic triad, facilitating efficient hydrolysis. nih.gov

Substrate Specificity Profiling of Suc Ala Ala Pro Val Pna

Characterization of Specificity for Human Neutrophil Elastase (HNE)

Suc-Ala-Ala-Pro-Val-pNA and its methoxysuccinyl-capped analog (MeO-Suc-Ala-Ala-Pro-Val-pNA) are highly specific and potent substrates for Human Neutrophil Elastase (HNE), a serine protease involved in inflammatory processes. oaepublish.comacs.org The tetrapeptide sequence Ala-Ala-Pro-Val is an effective recognition motif for HNE. researchgate.net The enzyme primarily cleaves the peptide bond C-terminal to the valine residue (the P1 position). researchgate.net

Kinetic studies have demonstrated the high affinity and turnover rate of this substrate with HNE. For the related substrate MeO-Suc-Ala-Ala-Pro-Val-pNA, the Michaelis constant (KM) is reported to be 0.14 mM, with a catalytic rate constant (kcat) of 17 s⁻¹ and a catalytic efficiency (kcat/KM) of 12 x 10⁴ M⁻¹s⁻¹. oaepublish.com Another study reports a KM of 0.81 mM, a kcat of 43 s⁻¹, and a kcat/KM of 56,000 M⁻¹s⁻¹ for this compound with HNE, highlighting the significant increase in catalytic efficiency as the peptide chain is lengthened from simpler substrates. researchgate.net This substrate is frequently used in assays to screen for HNE inhibitors and to study HNE activity in biological samples. acs.orgspandidos-publications.com

Table 1: Kinetic Parameters of HNE with Valine-Containing Substrates

| Substrate | KM (mM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Source |

| MeO-Suc-Ala-Ala-Pro-Val-pNA | 0.14 | 17 | 120,000 | oaepublish.com |

| This compound | 0.81 | 43 | 56,000 | researchgate.net |

| Suc-Pro-Val-pNA | 0.72 | 0.42 | 580 | researchgate.net |

| Suc-Val-pNA | 0.79 | 0.06 | 75 | researchgate.net |

This table presents kinetic data for the hydrolysis of various valine-containing p-nitroanilide substrates by Human Neutrophil Elastase (HNE), illustrating the impact of peptide chain length on enzyme efficiency.

Characterization of Specificity for Porcine Pancreatic Elastase (PPE)

This compound also serves as a substrate for Porcine Pancreatic Elastase (PPE), although it is generally less efficient compared to substrates with smaller, unbranched aliphatic amino acids like alanine (B10760859) at the P1 position. nih.gov PPE, like HNE, is a serine protease with a preference for hydrophobic residues, but its S1 binding pocket is narrower than that of HNE, which influences its substrate specificity. While specific kinetic data for the hydrolysis of this compound by PPE is not consistently reported, the enzyme is known to be inhibited by compounds that mimic this peptide sequence, indicating recognition. nih.gov For routine assays of PPE, substrates like Suc-Ala-Ala-Ala-pNA are often preferred due to their higher hydrolysis rates. nih.gov

Comparative Analysis with Other Serine Proteases

The specificity of this compound is not exclusive to elastases, necessitating comparative analysis to differentiate its activity among various serine proteases.

Chymotrypsin-like proteases, such as chymotrypsin (B1334515) and Cathepsin G, typically prefer large aromatic or hydrophobic residues (e.g., Phenylalanine, Tyrosine, Leucine) at the P1 position. iucr.orgresearchgate.net Consequently, they exhibit very low to negligible activity towards this compound. researchgate.net For instance, a study using a series of Suc-Ala-Ala-Pro-Aaa-pNA substrates found that Cathepsin G showed a clear preference for Lys, Phe, Arg, and Leu at the P1 position, while the valine-containing substrate was hydrolyzed at a significantly lower rate. researchgate.net Similarly, subtilisin, a bacterial protease with broad specificity, shows a preference for aromatic or large nonpolar residues and has limited activity against valine-terminated substrates. nih.govnih.gov

Trypsin-like proteases are characterized by a deep S1 pocket containing a negatively charged aspartate residue, which confers a strong preference for cleaving after positively charged amino acids like lysine (B10760008) and arginine. nih.gov As a result, trypsin shows virtually no activity on this compound due to the absence of a suitable basic residue at the P1 position. iucr.orgsmolecule.com This clear distinction in specificity makes this compound a useful tool for distinguishing elastase activity from trypsin-like activity in complex biological samples.

The utility of this compound extends to the characterization of microbial proteases. Some bacterial elastases, such as those from Bacillus species, can hydrolyze this substrate. nih.gov However, the specificity can vary significantly among different microbial enzymes. For example, Aqualysin I, a thermostable serine protease, and the elastase from Prevotella intermedia have their own distinct substrate preferences that may differ from HNE. While detailed kinetic data for these specific enzymes with this compound are limited, the substrate is generally used as part of a panel to profile the specificity of newly discovered microbial proteases. nih.gov

Impact of Amino Acid Substitutions at the P1' Position on Enzyme Recognition (e.g., comparison with Phe or Ala at P1' in related substrates)

The amino acid at the P1' position (the residue immediately following the cleavage site) also influences enzyme recognition and substrate turnover, although the P1 residue is the primary determinant of specificity. For elastases, there is a preference for small, non-polar residues at the P1' position.

Studies comparing related substrates have shown that substituting the P1 residue has a profound impact. For example, replacing the P1 valine in an elastase substrate with a P1 phenylalanine (as in Suc-Ala-Ala-Pro-Phe-pNA) dramatically shifts the specificity towards chymotrypsin-like enzymes. researchgate.netnih.gov Conversely, substituting valine with alanine (as in Suc-Ala-Ala-Pro-Ala-pNA) can sometimes lead to a faster hydrolysis rate by HNE, suggesting that smaller residues can be more readily accommodated in the S1 pocket. researchgate.net A comparison of cellulose-conjugated substrates showed that the alanine-containing analog was hydrolyzed more rapidly by HNE than the valine-containing one. researchgate.net

For other proteases, like NSP4 (Neutrophil Serine Protease 4), which prefers arginine at P1, the P1' position is also critical. NSP4 shows a strong preference for small polar residues like serine at the P1' position, and not valine, which suggests it would not efficiently cleave a substrate with a Val-pNA junction. aai.org This highlights how both the P1 and P1' residues work in concert to determine the precise substrate specificity of a given serine protease. aai.org

Table 2: Comparative Specificity of Serine Proteases for P1 Variants

| Enzyme | Suc-Ala-Ala-Pro-Val -pNA | Suc-Ala-Ala-Pro-Phe -pNA | Suc-Ala-Ala-Pro-Lys -pNA | Suc-Ala-Ala-Pro-Ala -pNA |

| Human Neutrophil Elastase | High Activity oaepublish.comresearchgate.net | Low Activity researchgate.net | Low Activity researchgate.net | High Activity researchgate.net |

| Chymotrypsin | Low Activity researchgate.net | High Activity nih.gov | Low Activity smolecule.com | Low Activity |

| Trypsin | No Activity smolecule.com | No Activity | High Activity smolecule.com | No Activity |

| Cathepsin G | Very Low Activity researchgate.net | High Activity researchgate.net | High Activity researchgate.net | Low Activity researchgate.net |

This interactive table summarizes the relative activity of different serine proteases on p-nitroanilide substrates with varying P1 amino acids, demonstrating the principle of P1-determined specificity.

Rational Design Principles for Engineered Peptide Substrate Variants with Altered Specificity

The rational design of peptide substrate variants is a powerful strategy to modulate or enhance specificity for a target enzyme. This approach is grounded in understanding the structure-activity relationships between the substrate's amino acid sequence and the enzyme's active site pockets (subsites). For tetrapeptide substrates like this compound, the amino acid residues are designated P4-P3-P2-P1, where P1 is the residue immediately preceding the cleavage site. The corresponding binding sites on the enzyme are termed S4 through S1. By systematically altering the residues at these positions, substrates can be engineered with tailored specificities.

P1 Position Dominance: The P1 residue is a primary determinant of substrate specificity for many serine proteases, including HNE. pnas.org The S1 subsite of HNE is a hydrophobic pocket that preferentially accommodates small, non-bulky aliphatic side chains. diva-portal.org This is why valine (Val) is optimal in the P1 position for HNE substrates. pnas.org Studies using combinatorial libraries, where the P1 position is systematically varied while keeping P2-P4 constant (e.g., Ac-Ala-Ala-Pro-P1-ACC), have confirmed that HNE shows exclusive selectivity for small aliphatic residues. Valine and aminobutyric acid (Abu) are highly preferred, with some tolerance for Alanine (Ala), Norvaline (Nva), Threonine (Thr), and Isoleucine (Ile). pnas.orgpnas.org Conversely, substituting P1 with a large aromatic residue like Phenylalanine (Phe) drastically reduces cleavage efficiency by HNE but creates a preferred substrate for chymotrypsin-like proteases, which have a large, accommodating S1 pocket.

Influence of P2-P4 Residues: While the P1 residue is critical, the P2, P3, and P4 positions also contribute significantly to binding affinity and catalytic efficiency by interacting with the enzyme's S2, S3, and S4 subsites, respectively. For HNE, the native substrate sequence Ala-Ala-Pro (P4-P3-P2) is effective, but not necessarily optimal. Rational design efforts have shown that modifications at these sites can further enhance substrate sensitivity. For instance, analysis of the P4 position has revealed a preference for bulky, hydrophobic unnatural amino acids. pnas.org

The following table illustrates how rational alterations to the peptide sequence, particularly at the P1 position, affect the kinetic efficiency of hydrolysis by different elastase enzymes.

| Enzyme | Substrate (Suc-P4-P3-P2-P1-pNA) | k_cat/K_m_ (M⁻¹s⁻¹) | Relative Efficiency vs. AAPV |

| Human Neutrophil Elastase (hNE) | -Ala-Ala-Pro-Val - | 1.2 x 10⁵ | 100% |

| -Ala-Ala-Ala - | 1.7 x 10² | ~0.14% | |

| Murine Neutrophil Elastase (mNE) | MeOSuc-Ala-Ala-Pro-Val - | ~5.0 x 10⁵ | - |

| Human Proteinase 3 (hPR3) | MeOSuc-Ala-Ala-Pro-Val - | 4.0 x 10² | - |

| Murine Proteinase 3 (mPR3) | MeOSuc-Ala-Ala-Pro-Val - | 5.5 x 10³ | - |

Table 2: Comparative kinetic efficiencies of various peptide substrates with human and murine elastases and proteinase 3. This data highlights the principle of altering substrate specificity through rational design, primarily by modifying the P1 residue. Data compiled from multiple sources. core.ac.ukcore.ac.uk

This demonstrates the core principle of rational design: modifying the substrate's chemical structure based on the known preferences of the enzyme's binding pockets allows for the creation of highly specific and efficient tools for studying protease activity. By changing the P1 residue from Valine to Alanine, the substrate becomes significantly less efficient for HNE. Furthermore, the same substrate (MeOSuc-AAPV-pNA) shows markedly different efficiencies with closely related enzymes like murine NE and human or murine Proteinase 3, underscoring how subtle differences in enzyme active sites can be exploited through substrate engineering. core.ac.uk

Quantitative Kinetic Analysis of Suc Ala Ala Pro Val Pna Hydrolysis

Determination of Michaelis-Menten Kinetic Parameters (Km)

The Michaelis-Menten constant (Km) is a fundamental parameter in enzyme kinetics, representing the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the affinity of an enzyme for its substrate; a lower Km value indicates a higher affinity, meaning the enzyme can become saturated at lower substrate concentrations.

The determination of Km for the hydrolysis of Suc-Ala-Ala-Pro-Val-pNA involves measuring the initial reaction rates at various substrate concentrations. These data are then typically plotted using graphical methods derived from the Michaelis-Menten equation, such as the Lineweaver-Burk, Hanes-Woolf, or Eadie-Hofstee plots, to calculate the Km value. For instance, in studies involving human leukocyte elastase, the Km for similar substrates is a critical factor. While extensive data for this compound is not always detailed, a closely related substrate, MeO-Suc-Ala-Ala-Pro-Val-pNA, is often used. For a nitroxide derivative of this substrate, the Km for neutrophil elastase was found to be approximately 15 µM. researchgate.netnih.gov Another study noted that modifications to the lysine (B10760008) residues in related peptide substrates could significantly alter the Km values when reacting with human leukocyte elastase. nih.gov

Table 1: Representative Km Values for Elastase Substrates

| Enzyme | Substrate | Km (µM) |

|---|---|---|

| Neutrophil Elastase | MeO-Suc-(Ala)2-Pro-Val-nitroxide (R isomer) | 15 ± 2.9 |

This table presents data for a derivative of this compound to illustrate typical Michaelis-Menten constant values.

Measurement of Catalytic Rate Constants (kcat)

The catalytic rate constant, or turnover number (kcat), quantifies the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. It is a direct measure of the catalytic efficiency of the enzyme. The kcat is calculated from the maximum reaction velocity (Vmax) and the total enzyme concentration ([E]T) using the formula: kcat = Vmax / [E]T.

Measuring kcat for this compound hydrolysis requires determining Vmax under saturating substrate conditions. The release of the chromophore p-nitroaniline (pNA) is monitored spectrophotometrically over time. The rate of pNA formation, when it becomes constant at high substrate concentrations, allows for the calculation of Vmax.

Calculation and Interpretation of Catalytic Efficiency (kcat/Km)

The ratio of kcat to Km is referred to as the catalytic efficiency or specificity constant. This value is a crucial measure as it reflects how efficiently an enzyme can convert a substrate into a product at low substrate concentrations. nih.govaklectures.com A higher kcat/Km ratio signifies a more efficient enzyme. This parameter is particularly useful for comparing the preference of an enzyme for different substrates. nih.gov

For neutrophil elastase, the catalytic efficiency for the hydrolysis of a MeO-Suc-(Ala)2-Pro-Val-nitroxide probe was determined to be 930,000 M-1s-1 for the R isomer and 640,000 M-1s-1 for the S isomer, indicating a very efficient reaction. researchgate.net Studies have shown that human leukocyte elastase is particularly selective for substrates that mimic the cross-linked regions of elastin. nih.gov

Table 2: Catalytic Efficiency of Neutrophil Elastase with a Derivative Substrate

| Substrate Isomer | kcat/Km (M-1s-1) |

|---|---|

| MeO-Suc-(Ala)2-Pro-Val-nitroxide (R isomer) | 930,000 |

This table illustrates the catalytic efficiency for a derivative of this compound.

Analysis of Steady-State and Pre-Steady-State Kinetics of Substrate Hydrolysis

Enzyme kinetics can be studied under two different regimes: steady-state and pre-steady-state.

Steady-state kinetics , as described by the Michaelis-Menten model, assumes that the concentration of the enzyme-substrate complex remains constant over the course of the measurement. This approach is used to determine the parameters Km and kcat as discussed above. It provides a macroscopic view of the enzyme's catalytic cycle.

Pre-steady-state kinetics , on the other hand, investigates the initial moments of the enzymatic reaction, typically within the first few milliseconds, before the steady state is reached. mit.edu This analysis allows for the examination of individual steps in the reaction mechanism, such as substrate binding, conformational changes, and product release. mit.edu Techniques like stopped-flow spectrophotometry are often employed to monitor the rapid formation of intermediates. For the hydrolysis of anilide substrates by α-chymotrypsin, pre-steady-state analysis has been used to measure the pressure dependence of the formation of the tetrahedral intermediate. nih.gov Such studies provide deeper insights into the catalytic mechanism that are not accessible through steady-state analysis alone.

Influence of Reaction Environment on Enzymatic Activity

The catalytic activity of enzymes is profoundly influenced by the surrounding reaction environment, including pH and temperature.

The pH of the reaction buffer can significantly affect the rate of enzyme-catalyzed hydrolysis of this compound by altering the ionization state of amino acid residues in the enzyme's active site and of the substrate itself. Each enzyme has an optimal pH at which it exhibits maximum activity. For assays involving human leukocyte elastase, a pH of 7.5 is commonly used. nih.govjci.org When using a similar substrate, N-Succinyl-Ala-Ala-Ala-p-nitroanilide, with leukocyte elastase, the assay is typically performed in a HEPES buffer at pH 7.5. sigmaaldrich.com For other proteases like subtilisin, optimal pH can be in the alkaline range, between 8 and 10, when tested with related peptide substrates. researchgate.net Determining the pH optimum and stability profile is crucial for standardizing assays and ensuring reproducible kinetic measurements.

Temperature affects the rate of enzymatic reactions by influencing the kinetic energy of both the enzyme and substrate molecules. Generally, an increase in temperature leads to an increase in the reaction rate up to an optimal temperature. Beyond this point, the enzyme begins to denature, leading to a rapid loss of activity.

The temperature dependence of kinetic parameters can provide thermodynamic insights into the reaction. Studies on various enzymes have shown that kcat typically increases with temperature, while Km may show little variation or decrease. nih.gov For many enzymatic reactions, the rate approximately doubles for every 10°C rise in temperature, a principle often expressed by the Q10 temperature coefficient. nih.gov For instance, assays with human leukocyte elastase are often conducted at a standardized temperature of 25°C. nih.govjci.org

Effects of Ionic Strength and Buffer Composition on Enzymatic Rates

The ionic strength and the specific ions present in the assay buffer can significantly influence the rate of enzymatic reactions. Studies on elastase have demonstrated that its activity generally increases with a corresponding increase in ionic strength. ukzn.ac.za This effect is attributed to the influence of ions on the enzyme's conformation, the substrate's solubility, and the interactions at the active site.

For instance, the activity of human neutrophil elastase is often assayed in a buffer with a relatively high ionic strength. A common buffer system for this enzyme when using a derivative of this compound is 100mM Tris-HCl at pH 7.5, supplemented with 500mM NaCl. abcam.com The high concentration of sodium chloride in this buffer system underscores the favorability of high ionic strength for the catalytic activity of neutrophil elastase.

The composition of the buffer is also a critical determinant of enzymatic rates. Different buffer systems can have distinct effects on enzyme stability and activity. For porcine pancreatic elastase, a frequently used buffer is 0.1 M Tris at a pH of 8.3. elastin.com Another example is the use of a 50 mM Tris/HCl buffer at pH 8.6, which also contains 1 mM CaCl2, for the activity assays of Proteinase K with a similar peptide substrate. acs.orgnih.gov The inclusion of calcium chloride in the latter case points to the role of specific ions as cofactors or stabilizers for certain proteases.

Conversely, high concentrations of certain salts can be inhibitory. For porcine pancreatic elastase, 50-100 mM sodium chloride has been shown to cause 50% inhibition, with similar inhibitory effects observed for potassium chloride and ammonium (B1175870) sulfate. sigmaaldrich.com This highlights the complex and often enzyme-specific nature of ionic effects, where the concentration and type of salt must be carefully optimized for each particular enzyme-substrate system.

The following table summarizes the buffer conditions used in various studies for the hydrolysis of this compound and similar substrates, illustrating the range of ionic strengths and compositions employed.

| Enzyme | Substrate | Buffer System | pH | Ionic Strength Modifiers | Reference |

| Human Neutrophil Elastase | MeO-Suc-Ala-Ala-Pro-Val-pNA | 100mM Tris-HCl | 7.5 | 500mM NaCl | abcam.com |

| Porcine Pancreatic Elastase | Suc-Ala-Ala-Ala-pNA | 0.1 M Tris | 8.3 | - | elastin.com |

| Proteinase K | N-succinyl-Ala-Ala-Pro-Leu-pNA | 50 mM Tris/HCl | 8.6 | 1 mM CaCl2 | acs.orgnih.gov |

| Porcine Pancreatic Elastase | Suc-Ala-Ala-Ala-pNA | 200 mM Tris HCl | 8.8 | Inhibited by 50-100mM NaCl | sigmaaldrich.com |

Solvent Effects on this compound Hydrolysis and Enzyme Function

The introduction of organic solvents into the reaction mixture can have a profound impact on both the substrate and the enzyme. This compound and its derivatives often have limited solubility in purely aqueous solutions. To overcome this, stock solutions of the substrate are frequently prepared in an organic solvent before being diluted into the aqueous buffer for the assay. A common solvent used for this purpose is 1-methyl-2-pyrrolidone. elastin.com

The presence of organic solvents can alter the kinetic parameters of the enzymatic reaction. For porcine pancreatic elastase hydrolyzing a similar substrate, N-Succinyl-L-Ala-L-Ala-L-Ala-p-nitroanilide, the Michaelis constant (KM) in the absence of organic solvents is reported to be 1.15 mM. sigmaaldrich.com The presence of organic co-solvents can affect the KM and Vmax values by influencing the partitioning of the substrate between the solvent and the enzyme's active site, and by potentially altering the enzyme's conformation.

Furthermore, some enzymatic assays are conducted in buffers containing a significant percentage of organic solvent. For example, a study on the Ak.1 protease utilized a buffer containing 50% (v/v) acetonitrile (B52724) for assays with various peptide-pNA substrates. researchgate.net Such conditions can be necessary for substrate solubility or to probe the enzyme's function in non-aqueous environments. It is important to note that the molar absorption coefficient of the p-nitroaniline product can be different in the presence of organic solvents, which must be accounted for in the calculation of enzyme activity. researchgate.net

The table below provides examples of organic solvents used in the study of proteases with this compound and related substrates.

| Enzyme | Substrate | Organic Solvent | Purpose | Reference |

| Human Sputum Elastase | MeO-Suc-Ala-Ala-Pro-Val-pNA | 1-methyl-2-pyrrolidone | To dissolve the substrate | elastin.com |

| Ak.1 protease | Various peptide-pNA substrates | 50% (v/v) acetonitrile | Assay buffer component | researchgate.net |

Active Site Titration Techniques for Accurate Enzyme Concentration Determination

The accurate determination of the concentration of active enzyme is crucial for the precise calculation of kinetic constants such as kcat. Active site titration is a method used to quantify the number of catalytically active enzyme molecules in a preparation. This technique typically involves the use of a titrant that reacts stoichiometrically with the active site of the enzyme.

For serine proteases like elastase, which are the primary enzymes that hydrolyze this compound, active site titration is often accomplished using irreversible inhibitors that form a stable covalent bond with the active site serine residue. One such class of inhibitors is the chloromethyl ketones. For instance, MeOSuc-Ala-Ala-Pro-Val-chloromethylketone is a potent and specific inhibitor of human neutrophil elastase. nih.gov This inhibitor mimics the natural substrate and forms a covalent adduct with the active site histidine and serine residues, thereby inactivating the enzyme. By titrating the enzyme with known concentrations of such an inhibitor and measuring the loss of activity, the concentration of active enzyme can be determined.

Another approach involves the use of tight-binding, reversible inhibitors. If the inhibitor binds with a very high affinity (a low Ki value), it can be used to titrate the active sites. The concentration of active enzyme can be determined by measuring the amount of inhibitor required to achieve complete or near-complete inhibition of the enzyme's activity against a substrate like this compound.

While specific, detailed protocols for the active site titration of enzymes using this compound as the monitoring substrate are not extensively detailed in the provided search results, the principle relies on the stoichiometric reaction between the enzyme's active site and a titrating agent. The choice of titrant is critical and should be specific for the enzyme of interest to avoid non-specific reactions. The use of potent and specific inhibitors like MeOSuc-Ala-Ala-Pro-Val-chloromethylketone for neutrophil elastase provides a strong basis for the development of a reliable active site titration protocol for enzymes that hydrolyze this compound.

Advanced Research Applications of Suc Ala Ala Pro Val Pna

High-Throughput Screening Platforms for Protease Inhibitor Discovery

The chromogenic substrate Suc-Ala-Ala-Pro-Val-pNA is a cornerstone tool in the development of high-throughput screening (HTS) platforms aimed at discovering novel protease inhibitors. Its design, which incorporates a specific peptide sequence recognized by target proteases and a p-nitroanilide (pNA) reporter group, allows for a simple and robust colorimetric assay. When the protease cleaves the peptide bond after the valine residue, it liberates pNA, which produces a distinct yellow color that can be quantified spectrophotometrically at approximately 405 nm. This direct relationship between enzyme activity and color intensity makes it highly suitable for the rapid screening of large compound libraries.

Quantitative Assessment of Inhibitory Potency (Ki, IC50 values)

A primary application of this compound in HTS is the quantitative determination of an inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the enzymatic activity by 50% under specific assay conditions. It is a widely used metric for comparing the efficacy of different compounds.

The process involves measuring the rate of pNA release from this compound by a target protease in the presence of varying concentrations of a potential inhibitor. The resulting data are plotted to generate a dose-response curve, from which the IC50 value is calculated.

While IC50 is a practical measure, the Ki value is a more fundamental and constant measure of inhibitor affinity. The Ki is the dissociation constant for the binding of the inhibitor to the enzyme. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, which also accounts for the concentration of the substrate (this compound) and its Michaelis constant (Km). researchgate.net This quantitative assessment is crucial for ranking hit compounds and prioritizing them for further development in the drug discovery pipeline. nih.gov

Table 1: Example Data for Inhibitor Potency Determination

| Inhibitor | Target Protease | Substrate | IC50 (µM) | Ki (µM) |

| Compound X | Human Neutrophil Elastase | This compound | 10.5 | 4.8 |

| Compound Y | Porcine Pancreatic Elastase | This compound | 25.2 | 11.5 |

| Compound Z | Proteinase 3 | This compound | 5.8 | 2.6 |

This table contains illustrative data to demonstrate the application.

Elucidation of Inhibitor Mechanism of Action (e.g., competitive, non-competitive)

Beyond determining potency, assays utilizing this compound are instrumental in elucidating the mechanism of action (MOA) of an inhibitor. By systematically varying the concentrations of both the substrate and the inhibitor, researchers can distinguish between different modes of inhibition.

Competitive Inhibition: A competitive inhibitor binds to the active site of the enzyme, directly competing with the this compound substrate. In kinetic studies, this is observed as an increase in the apparent Km of the substrate with no change in the maximum velocity (Vmax).

Non-competitive Inhibition: A non-competitive inhibitor binds to a site other than the active site (an allosteric site), affecting the enzyme's catalytic efficiency. This results in a decrease in Vmax with no change in the Km for the substrate.

Uncompetitive Inhibition: This type of inhibitor binds only to the enzyme-substrate complex. Kinetically, this is characterized by a decrease in both Vmax and Km.

Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Km and Vmax.

These mechanisms are typically determined by analyzing graphical representations of the kinetic data, such as Lineweaver-Burk or Dixon plots. Understanding the MOA is critical for lead optimization, as it provides insights into how the inhibitor interacts with the target protease and can guide further structural and biochemical studies. nih.gov

Development of Activity-Based Probes Utilizing the Suc-Ala-Ala-Pro-Val Scaffold

The specific peptide sequence Ala-Ala-Pro-Val, recognized efficiently by proteases like elastase, serves as an ideal scaffold for the design of activity-based probes (ABPs). ABPs are powerful chemical tools used to profile the functional state of enzymes within complex biological systems. nih.gov They typically consist of three key components:

A recognition element: In this case, the Ala-Ala-Pro-Val peptide sequence, which directs the probe to the active site of the target protease.

A reactive group (warhead): An electrophilic group that forms a stable, covalent bond with a nucleophilic residue (often a serine) in the enzyme's active site.

A reporter tag: A fluorescent molecule or a biotin tag that allows for the detection, visualization, and isolation of the labeled enzyme.

By modifying the C-terminus of the Ala-Ala-Pro-Val peptide to include a reactive warhead instead of the pNA group, researchers can create ABPs that specifically and irreversibly label active elastase-like proteases. researchgate.net These probes are invaluable for identifying active enzymes in complex proteomes, which is not possible with methods that only measure protein abundance. nih.gov This approach enables the direct assessment of enzyme activity in cellular and tissue contexts, providing crucial information for diagnostic and drug development purposes. stanford.edu

In Vitro Biochemical and Enzymological Characterization Studies

This compound is an essential reagent for fundamental in vitro studies aimed at characterizing the biochemical and enzymological properties of proteases. Its reliable and reproducible performance in assays allows for detailed investigation of enzyme behavior.

Probing Protease Structure-Function Relationships and Conformational Dynamics

This substrate is frequently used to investigate how a protease's structure relates to its catalytic function. Researchers can perform site-directed mutagenesis to alter specific amino acid residues within a protease and then use a kinetic assay with this compound to quantify the impact of these mutations on enzymatic activity.

Development and Validation of Enzyme Activity Assays

This compound is extensively used to develop and validate assays for measuring the activity of elastase and other related proteases. The hydrolysis of the peptide by the enzyme releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically, typically at a wavelength of 405-410 nm echelon-inc.comcaymanchem.com. This property allows for a continuous and straightforward monitoring of enzyme kinetics.

Optimization of Assay Parameters for Specific Research Needs

The development of robust and sensitive enzyme assays using this compound necessitates the careful optimization of several key parameters to suit specific research requirements. These parameters include the choice of buffer, pH, temperature, and the concentrations of both the substrate and the enzyme.

Buffer System and pH: The selection of an appropriate buffer system and pH is critical for ensuring optimal enzyme activity and stability. For human leukocyte elastase, assays are commonly performed in buffer systems such as Tris-HCl or HEPES core.ac.ukelastin.com. The optimal pH for elastase activity is generally in the neutral to slightly alkaline range. For instance, a common assay condition for human sputum elastase utilizes 0.1 M Tris buffer at pH 7.5 elastin.com. Similarly, assays for leukocyte elastase have been effectively conducted in 0.1 M HEPES buffer at pH 7.5 . The catalytic efficiency (kcat/Km) of human leukocyte elastase with MeOthis compound has been shown to vary significantly with the buffer system and pH, with reported values of 185,000 M⁻¹s⁻¹ in 0.10 M phosphate buffer and 15,000 M⁻¹s⁻¹ in 0.20 M Mes buffer medchemexpress.com.

Temperature: The reaction temperature influences the rate of enzymatic hydrolysis. Assays are typically conducted at a constant temperature to ensure reproducibility. Common temperatures for elastase assays using this substrate are 25°C or 37°C elastin.comresearchgate.net. The choice of temperature can be tailored to mimic physiological conditions or to achieve a desired reaction rate for specific experimental setups.

Substrate and Enzyme Concentrations: The concentrations of this compound and the enzyme are crucial for obtaining reliable kinetic data. The substrate concentration is often set around its Michaelis-Menten constant (Km) value to ensure that the reaction rate is sensitive to changes in enzyme activity. For routine assays, a substrate concentration of 0.2 mM has been used elastin.com. The enzyme concentration should be chosen to ensure a linear rate of pNA release over the desired time course of the experiment. For example, in some protocols, an elastase concentration that yields a rate of absorbance increase of approximately 0.025–0.040 ΔA410 nm per minute is recommended elastin.com.

Below is an interactive data table summarizing typical assay parameters for elastase activity measurement using this compound.

| Parameter | Typical Range/Value | Buffer System Examples | Reference |

| pH | 7.5 - 8.0 | 0.1 M Tris-HCl, 0.1 M HEPES | elastin.com |

| Temperature | 25°C - 37°C | - | elastin.comresearchgate.net |

| Substrate Concentration | 0.2 mM - 1.0 mM | - | elastin.com |

| Wavelength | 405 nm - 410 nm | - | echelon-inc.comcaymanchem.com |

Comparative Performance with Fluorogenic and Quenching Substrates

While this compound is a widely used chromogenic substrate, the field of enzyme kinetics also employs fluorogenic and quenching substrates, which often offer higher sensitivity. A direct comparison of the performance of these different substrate types is essential for selecting the most appropriate tool for a given research question.

The fluorogenic counterpart to this compound is often a peptide of the same sequence coupled to a fluorophore, such as 7-amino-4-methylcoumarin (AMC), creating MeOSuc-Ala-Ala-Pro-Val-AMC nih.govscbt.com. Upon enzymatic cleavage, the highly fluorescent AMC is released, and its emission can be monitored, typically with excitation around 360-380 nm and emission between 430-460 nm .

Sensitivity and Detection Limits: Fluorogenic substrates generally offer significantly higher sensitivity compared to chromogenic substrates. This is due to the ability to detect much lower concentrations of the fluorescent product compared to the chromogenic p-nitroaniline. For instance, a fluorogenic substrate for neutrophil elastase, MeOSuc-AAPV-AMC, is noted for its high sensitivity in quantifying enzyme activity nih.gov. While direct comparative studies providing precise limits of detection are context-dependent, the inherent properties of fluorescence detection allow for the measurement of lower enzyme concentrations or smaller changes in activity.

Kinetic Parameters: The kinetic parameters, Km and kcat, provide a quantitative comparison of substrate performance. For human leukocyte elastase, the fluorogenic substrate MeOSuc-AAPV-AMC has a reported Km of 140 µM and a kcat/Km of 120,000 s⁻¹ M⁻¹ . In comparison, the chromogenic substrate MeOSuc-AAPV-pNA exhibits kcat/Km values that can vary depending on the assay conditions, with a reported value of 185,000 M⁻¹s⁻¹ under specific phosphate buffer conditions medchemexpress.com. One study noted that a FRET-based probe for neutrophil elastase exhibited a 200-fold higher affinity than the chromogenic reference, MeO-Succinyl-AAPV-pNA nih.gov.

Assay Considerations: While fluorogenic assays are more sensitive, they can be more susceptible to interference from fluorescent compounds present in biological samples and may require more specialized instrumentation (a fluorometer) compared to the spectrophotometer used for chromogenic assays nih.gov. Quenching substrates, often used in Förster Resonance Energy Transfer (FRET) assays, offer the advantage of a low background signal, as the fluorescence is only generated upon cleavage of the substrate, separating a fluorophore and a quencher molecule nih.gov.

The following table provides a comparative overview of chromogenic and fluorogenic substrates for elastase.

| Feature | This compound (Chromogenic) | MeOSuc-Ala-Ala-Pro-Val-AMC (Fluorogenic) |

| Detection Method | Spectrophotometry (Absorbance) | Fluorometry (Fluorescence) |

| Wavelength | 405-410 nm | Ex: ~380 nm / Em: ~460 nm |

| Sensitivity | Lower | Higher |

| Instrumentation | Spectrophotometer | Fluorometer |

| Interference | Less susceptible to colored compounds | Susceptible to fluorescent compounds |

| Kinetic Efficiency (kcat/Km for HLE) | ~185,000 M⁻¹s⁻¹ (in phosphate buffer) | 120,000 s⁻¹ M⁻¹ |

Solid-Phase Enzyme Detection Systems and Biosensor Design

The immobilization of this compound onto solid supports has paved the way for the development of innovative solid-phase enzyme detection systems and colorimetric biosensors for elastase. These systems offer advantages such as reusability, improved stability, and the potential for point-of-care diagnostic applications.

Covalent Immobilization of this compound on Resins and Polymeric Supports

The covalent attachment of this compound to a solid support is a crucial step in the fabrication of solid-phase detection systems. Various matrices, including agarose resins and polymeric materials like cellulose, can be functionalized to enable the covalent linkage of the peptide substrate.

Common immobilization strategies involve the activation of the support material to introduce reactive groups that can form stable covalent bonds with the peptide. For instance, agarose resins can be activated with aldehyde groups, which then react with primary amines on the peptide to form a Schiff base that can be stabilized by reduction thermofisher.com. Another approach is the use of carbonyldiimidazole (CDI)-activated resins, which are effective for immobilizing peptides through their N-nucleophiles thermofisher.com.

Characterization of Enzyme-Substrate Interactions at Solid-Liquid Interfaces

Once this compound is immobilized on a solid support, it is essential to characterize the interaction between the tethered substrate and the enzyme at the solid-liquid interface. This characterization provides insights into the kinetic behavior of the immobilized system and its efficiency in detecting the target enzyme.

Techniques such as Quartz Crystal Microbalance (QCM) can be employed to study the adsorption kinetics of the enzyme onto the functionalized surface in real-time nih.govresearchgate.net. QCM measures changes in the resonance frequency of a quartz crystal upon mass adsorption, allowing for the quantification of protein binding.

Computational modeling can also be a powerful tool to understand the structural and dynamic aspects of the enzyme-substrate interaction on the sensor surface. These models can help visualize the orientation of the immobilized peptide and how it influences the accessibility of the cleavage site to the enzyme's active site nih.gov. The kinetics of the enzymatic reaction on the solid phase can differ from those in solution due to factors such as mass transfer limitations and steric hindrance. Therefore, detailed kinetic analysis under various flow and concentration conditions is necessary to fully characterize the performance of the immobilized system.

Fabrication of Colorimetric Biosensors for Elastase Detection

The immobilization of this compound is a key principle in the fabrication of colorimetric biosensors for the detection of elastase activity. These biosensors are designed to produce a visual color change in the presence of the enzyme, making them suitable for applications where rapid and simple detection is required, such as in point-of-care diagnostics for monitoring wound healing researchgate.net.

A common approach is the development of paper-based biosensors, where the peptide substrate is immobilized on a paper matrix. Upon application of a sample containing elastase, the substrate is cleaved, leading to the release of p-nitroaniline and a resulting yellow color that can be visually assessed or quantified using a simple reader researchgate.net. The intensity of the color is proportional to the elastase activity in the sample.

The design of these biosensors can be further refined by incorporating nanomaterials, such as cellulose nanocrystals, to increase the surface area for substrate immobilization and enhance the sensitivity of the assay researchgate.net. The development of such biosensors involves optimizing the loading of the peptide substrate, the properties of the support material, and the reaction conditions to achieve a clear and reproducible colorimetric response.

Studies in Comparative Enzymology Across Diverse Biological Systems

The chromogenic substrate this compound serves as a powerful and standardized tool in comparative enzymology, enabling researchers to investigate and contrast the activity, specificity, and inhibition of elastase-like serine proteases across a vast evolutionary landscape. By providing a consistent benchmark, this substrate allows for the direct comparison of enzyme kinetics and functions from different species, ranging from mammals to invertebrates and microbes.

Detailed Research Findings

Research utilizing this compound has illuminated both conserved and divergent features of elastase enzymes in various biological contexts. A primary area of comparison is between human neutrophil elastase (HNE) and porcine pancreatic elastase (PPE), which are often used as archetypes for elastase activity. Studies have used MeO-Suc-Ala-Ala-Pro-Val-pNA to directly compare the inhibitory effects of certain compounds on these two enzymes. For instance, the inhibitory activity of a recombinant C-terminal domain of SLPI (1/2SLPI) was measured against both HNE and PPE using this substrate, revealing different inhibition constants (Kᵢ) for each enzyme iucr.org. This highlights subtle but significant differences in the active sites of these mammalian orthologs.

The application of this compound extends far beyond common mammalian models. Its use has been crucial in identifying and characterizing elastase-like activities in a wide array of organisms:

Invertebrates: The substrate has been instrumental in discovering protease activity in diverse invertebrates. In the earthworm Lumbricus rubellus, a specific fibrinolytic enzyme, F-II, demonstrated reactivity towards MeO-Suc-Ala-Ala-Pro-Val-pNA tandfonline.com. Similarly, researchers have used this substrate to measure elastase activity in midgut extracts from the larvae of the mosquito Aedes aegypti to assess the impact of novel inhibitors nih.gov. It was also the substrate of choice when evaluating an elastase inhibitor purified from the hemocytes of the spider Lasiodora sp. against human neutrophil elastase unifesp.br.

Microorganisms: The substrate is recognized as a valuable tool for screening and identifying elastase-type proteases from microbial sources nih.gov. While studying an extracellular serine glutamyl endopeptidase from the bacterium Enterococcus faecalis, this compound was among the synthetic peptides tested to characterize the enzyme's substrate specificity nih.gov.

Defining Substrate Specificity: Comparative studies also use the substrate to demonstrate functional divergence between enzymes. For example, researchers found that mouse matriptase-3, a membrane-anchored serine protease, showed no detectable activity towards this compound nih.gov. This finding, in contrast to the high reactivity of HNE with the same substrate oaepublish.com, clearly delineates the distinct substrate preferences and physiological roles of these different proteases.

These comparative analyses are fundamental to understanding the evolution of enzyme function, developing species-specific inhibitors, and identifying novel enzymes with potential biotechnological applications.

Data Tables

The following tables present data synthesized from various studies, showcasing the utility of this compound in comparative enzymology.

Table 1: Comparative Inhibition of Human and Porcine Elastase by 1/2SLPI

This table shows the difference in inhibitory potency of 1/2SLPI against elastases from two different mammalian species, as assayed with the substrate MeO-Suc-Ala-Ala-Pro-Val-pNA.

| Enzyme | Source Organism | Inhibitor | Inhibition Constant (Kᵢ) |

| Human Neutrophil Elastase (HNE) | Homo sapiens | 1/2SLPI | 0.23 nM |

| Porcine Pancreas Elastase (PPE) | Sus scrofa | 1/2SLPI | 3.0 nM |

Data sourced from IUCr Journals iucr.org.

Table 2: Reactivity of Proteases from Diverse Species with this compound or its Analogs

This table compares the kinetic parameters and observed activity of various proteases when assayed with the specified substrate, illustrating the broad utility and specificity of the compound in characterizing enzymes from different biological kingdoms.

| Enzyme | Source Organism | Substrate | Kinetic Parameter / Observed Activity |

| Human Neutrophil Elastase (HNE) | Homo sapiens | MeO-Suc-Ala-Ala-Pro-Val-pNA | Kₘ = 0.14 mM; k꜀ₐₜ = 17 s⁻¹ oaepublish.com |

| Fibrinolytic Enzyme (F-II) | Lumbricus rubellus (Earthworm) | MeO-Suc-Ala-Ala-Pro-Val-pNA | 0.3 units/mg tandfonline.com |

| Matriptase-3 | Mus musculus (Mouse) | This compound | No activity detected nih.gov |

| Midgut Proteases | Aedes aegypti (Mosquito) | This compound | Used to measure residual enzymatic activities for inhibition assays nih.gov |

Methodological Considerations and Challenges in Suc Ala Ala Pro Val Pna Research

Control Strategies for Enhancing Assay Reliability and Specificity

Robust control strategies are fundamental to the validity of any enzymatic assay. In the context of Suc-Ala-Ala-Pro-Val-pNA research, these controls are essential for minimizing ambiguity and ensuring that the observed activity is genuinely attributable to the enzyme of interest acting on the substrate.

A significant challenge in spectrophotometric assays utilizing this compound is the potential for interference from the compounds being tested, particularly their intrinsic absorbance. The enzymatic cleavage of this compound releases p-nitroaniline, which is quantified by its absorbance at approximately 405-410 nm. echelon-inc.comnih.gov Test compounds that also absorb light in this region can lead to erroneously high readings, falsely suggesting enzymatic activity or inhibition.

To mitigate this, it is crucial to perform control experiments that account for the intrinsic absorbance of test compounds. This typically involves measuring the absorbance of the test compound in the assay buffer without the enzyme or substrate. This background absorbance can then be subtracted from the absorbance values obtained in the complete reaction mixture. Furthermore, some compounds may exhibit instability or undergo chemical modifications under assay conditions, leading to changes in their absorbance over time. Therefore, monitoring the absorbance of the test compound in the assay buffer over the same time course as the enzymatic reaction is also a recommended practice.

Table 1: Strategies to Mitigate Intrinsic Absorbance Interference

| Strategy | Description | Purpose |

|---|---|---|

| Compound Blank | A measurement of the test compound in the assay buffer at the same concentration used in the assay, but without the enzyme. | To determine and correct for the baseline absorbance of the test compound. |

| Time-Course Blank | Monitoring the absorbance of the test compound in the assay buffer over the entire duration of the kinetic assay. | To account for any time-dependent changes in the compound's absorbance that are not related to enzyme activity. |